2,2',3,4,5,6-Hexachlorodiphenyl ether
Description
2,2',3,4,5,6-Hexachlorodiphenyl ether (CAS: 727738-82-1) is a chlorinated diphenyl ether (CDE) with six chlorine atoms substituted at positions 2, 2', 3, 4, 5, and 6 on its biphenyl backbone. This compound belongs to the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally analogous to polychlorinated biphenyls (PCBs) and dioxins but contain an oxygen bridge between the aromatic rings.
Properties
CAS No. |
727738-82-1 |
|---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-3-1-2-4-6(5)19-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |
InChI Key |
OULAUCWOZGSVPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,5,6-Hexachlorodiphenyl ether typically involves the condensation of chlorophenols with chlorobenzenes. This reaction can be carried out under pyrolysis conditions, where the reactants are heated in a sealed glass tube . The reaction products are then extracted and purified using potassium carbonate solution, followed by concentration and cleanup on an alumina column .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar condensation reactions are scaled up for industrial synthesis, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’,3,4,5,6-Hexachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction may produce less chlorinated diphenyl ethers .
Scientific Research Applications
2,2’,3,4,5,6-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research into its effects on biological systems helps understand the impact of chlorinated compounds on living organisms.
Medicine: While not directly used in medicine, its study can provide insights into the toxicological effects of similar compounds.
Industry: It is used in the production of flame retardants and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2’,3,4,5,6-Hexachlorodiphenyl ether involves its interaction with biological molecules. It can bind to proteins and enzymes, disrupting their normal function. This compound can also interfere with cellular signaling pathways, leading to various toxic effects . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the endocrine system and other critical biological processes .
Comparison with Similar Compounds
Table 1: Key Physical-Chemical Properties of Selected Chlorinated Diphenyl Ethers
Notes:
- Chlorination Position: The position of chlorine atoms significantly impacts physical properties. For example, PCDE-140 has a higher melting point (120–122°C) than other isomers due to symmetrical substitution .
- Volatility: Lower Henry's Law constants (e.g., 1.0×10⁻² for PCDE-147) indicate reduced volatility compared to less chlorinated congeners like PeCDE (3.1×10⁻²) .
- Lipophilicity: Higher chlorination increases log Poct/wat (e.g., ~7.2 for heptachloro vs.
Toxicological Profiles
Table 2: Comparative Toxicity in Rats (4-Week Dietary Exposure)
| Compound | Dose (ppm) | Liver Weight Increase | Enzyme Induction* | Immunotoxicity | NOEL (ppm) |
|---|---|---|---|---|---|
| 2,2',4,4',5-PeCDE | 500 | Moderate | Aminopyrine demethylase ↑↑ | None | 5–50 |
| 2,2',4,4',5,5'-HxCDE | 500 | Significant | Aminopyrine, aniline hydroxylase ↑↑↑ | None | 5–50 |
| 2,2',3,4,5,6-HxCDE | Not tested | — | — | — | — |
| HPCDE (Heptachloro) | 500 | Significant | Ethoxyresorufin de-ethylase ↑↑↑ | Lymphocyte reduction, thymic atrophy | 5–50 |
*Enzyme induction reflects metabolic disruption in hepatic cytochrome P450 systems.
Key Findings:
- Hexachloro vs. Pentachloro: HxCDE induces broader enzyme activity (e.g., aniline hydroxylase) than PeCDE, suggesting greater metabolic disruption .
- Heptachloro Congeners: HPCDE exhibits immunosuppression (lymphocyte reduction) absent in lower chlorinated analogs, highlighting the additive toxicity of chlorine atoms .
Environmental Fate and Persistence
- Biotransformation: Structural modifications (e.g., hydroxylation or dehydrogenation) significantly alter biodegradation rates. For example, replacing a chlorine with a hydroxyl group in pentachlorobenzene increases biodegradation >5-fold .
- Monitoring Priority: Hexachlorodiphenyl ether isomers are classified alongside PCBs and dioxins as persistent organic pollutants (POPs)-like substances, necessitating long-term environmental monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
